N'-(4-Bromobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide
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Overview
Description
N’-(4-Bromobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a benzylidene and phenylamino group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Bromobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
N’-(4-Bromobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may be investigated for its ability to target specific molecular pathways involved in various diseases.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N’-(4-Bromobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione
- 4-Bromo-N-(4-iodophenyl)aniline
Uniqueness
N’-(4-Bromobenzylidene)-2-((4-iodophenyl)amino)acetohydrazide is unique due to its specific combination of bromine and iodine atoms attached to a benzylidene and phenylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or bioactivity, depending on the context of use.
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-iodoanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrIN3O/c16-12-3-1-11(2-4-12)9-19-20-15(21)10-18-14-7-5-13(17)6-8-14/h1-9,18H,10H2,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVKKELCAYZXSC-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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